

A Technical Guide to the Spectroscopic Characterization of C.I. Vat Green 9

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: C.I. Vat Green 9

Cat. No.: B1584405

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **C.I. Vat Green 9** (C.I. 59850), a complex violanthrone-derived vat dye. Due to the compound's inherent properties, such as poor solubility, obtaining and interpreting a complete set of spectroscopic data presents significant challenges. This document compiles available information and provides predicted data based on the known chemical structure, alongside standardized experimental protocols for its analysis.

Chemical Structure and Properties

C.I. Vat Green 9 is a large, polycyclic aromatic ketone. Its identity is well-established, though some discrepancies in molecular formula exist in literature. The most commonly cited structure corresponds to a dinitro derivative of violanthrone.

- IUPAC Name: 9,24-dinitrononacyclo[18.10.2.2^{2,5}.0^{3,16}.0^{4,13}.0^{6,11}.0^{17,31}.0^{22,27}.0^{28,32}]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione[1][2]
- CAS Number: 6369-65-9[1][2][3]
- Molecular Formula: C₃₄H₁₄N₂O₆[1][2][3]
- Molecular Weight: 546.5 g/mol [1][2]

- Description: A deep green to black powder, **C.I. Vat Green 9** is a vat dye, meaning it is applied to a substrate in a soluble reduced (leuco) form before being oxidized back to its insoluble, colored state.^{[1][4][5]} It is known for its high stability and good lightfastness.^[1] Its insolubility in water and common organic solvents like ethanol is a key characteristic.^[4]

Spectroscopic Data

Direct experimental spectra for **C.I. Vat Green 9** are not widely published. The data presented below is a combination of predictions based on its chemical structure and data from analogous compounds.

The extensive conjugated system of aromatic rings and carbonyl groups in Vat Green 9 is expected to result in strong absorption in the visible region of the electromagnetic spectrum. Spectrophotometric analysis is complicated by the dye's insolubility, which can cause significant light scattering. Analysis is typically performed on the water-soluble, reduced (leuco) form of the dye, which will have a different absorption spectrum than the oxidized, insoluble pigment.

Table 1: Predicted UV-Vis Spectroscopic Data for **C.I. Vat Green 9**

| Parameter | Predicted Value/Range | Comments |
|----------------------------------|-----------------------|--|
| λ_{max} (Visible) | 550 - 700 nm | A broad absorption band is expected due to the large, complex chromophore. The exact maximum depends on the solvent and aggregation state. |

| λ_{max} (UV) | 250 - 400 nm | Multiple sharp peaks are anticipated, corresponding to $\pi \rightarrow \pi^*$ transitions within the polycyclic aromatic system. |

The IR spectrum is dominated by signals from its core functional groups: aromatic rings, ketones, and nitro groups.

Table 2: Predicted Infrared (IR) Absorption Bands for **C.I. Vat Green 9**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Comments |
|--------------------------------|------------------------|--------------------------|--|
| 3100 - 3000 | C-H Stretch | Aromatic | Characteristic of C-H bonds on the aromatic rings. |
| 1650 - 1630 | C=O Stretch | Polycyclic Ketone | Strong absorption typical for conjugated ketones in a large ring system. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands indicating the complex aromatic structure. |
| 1550 - 1510 | N-O Asymmetric Stretch | Nitro (NO ₂) | Strong absorption, characteristic of the nitro groups. |
| 1360 - 1330 | N-O Symmetric Stretch | Nitro (NO ₂) | Strong absorption, confirming the presence of nitro groups. |

| 900 - 675 | C-H Bending | Aromatic (Out-of-plane) | Pattern can give information on the substitution of the aromatic rings. |

High-resolution ¹H and ¹³C NMR data for **C.I. Vat Green 9** are not publicly available. Obtaining such data is exceptionally challenging due to:

- **Poor Solubility:** The compound is insoluble in most common deuterated solvents.
- **Molecular Complexity:** The structure contains 14 protons in very similar, complex aromatic environments, which would lead to a crowded and difficult-to-resolve ¹H NMR spectrum.
- **Aggregation:** In solution, large planar molecules like this tend to aggregate, leading to significant peak broadening.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like **C.I. Vat Green 9**.

- Sample Preparation (Insoluble Form):
 - Accurately weigh approximately 1 mg of **C.I. Vat Green 9**.
 - Disperse the sample in 100 mL of a suitable solvent in which it is sparingly soluble (e.g., 2-Chlorophenol, Xylene).^[4]
 - Use an ultrasonic bath for 15-20 minutes to create a fine, uniform suspension. Note: This spectrum will be affected by light scattering.
- Sample Preparation (Soluble Leuco Form):
 - Prepare an alkaline solution of a reducing agent (e.g., sodium dithionite in 1M NaOH).
 - Disperse a small amount of **C.I. Vat Green 9** in the solution and heat gently (e.g., 50-60 °C) until the color changes, indicating reduction to the soluble leuco form.
 - Dilute the solution with deoxygenated water to an appropriate concentration for analysis.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Scan the sample from 200 to 800 nm.
 - Use the pure solvent or the reducing solution as the reference blank.
 - Record the absorbance maxima (λ_{max}).
- Sample Preparation (KBr Pellet):
 - Thoroughly dry the **C.I. Vat Green 9** sample and spectroscopic grade Potassium Bromide (KBr) powder to remove any moisture.

- In an agate mortar, grind 1-2 mg of the dye sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the empty sample chamber.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Identify the wavenumbers of key absorption peaks.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a complex dye like **C.I. Vat Green 9**.

Workflow for Spectroscopic Analysis of **C.I. Vat Green 9**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of C.I. Vat Green 9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584405#c-i-vat-green-9-spectroscopic-data-uv-vis-ir-nmr]

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